2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It finds applications in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
4,4’-Bipyridine: Known for its use in coordination chemistry and as a ligand in metal-organic frameworks.
3,3’-Bipyridine: Similar in structure but with different electronic properties due to the position of the nitrogen atoms.
Uniqueness: 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern and the presence of a dihydro bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bipyridine derivatives may not be suitable.
Properties
CAS No. |
89733-50-6 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3,6-dimethyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-7-11(9(2)14-12(8)15)10-3-5-13-6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
IOHQOPKWUWPINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(NC1=O)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.